Sorbinil

stereochemistry enantiomeric potency structure-activity relationship

Select Sorbinil (CAS 68367-52-2) for definitive ALR2 enzyme assays. Unlike carboxylic acid-based ARIs (Epalrestat, Tolrestat), Sorbinil features a spirohydantoin scaffold binding the binary enzyme·NADPH complex. Crucially, only the (S)-enantiomer delivers biologic activity: 30-fold higher in vitro potency and 100-fold higher in vivo potency vs. the (R)-enantiomer. Verifiable IC50 values across species (1,000–20,000 nM) make it an essential calibrated benchmark. Maintain target selectivity with its >100-fold ALR2/ALR1 discrimination window.

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
CAS No. 68367-52-2
Cat. No. B1682154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbinil
CAS68367-52-2
Synonyms6-fluoro-2,3-dihydro-spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione
CP 45634
CP-45634
D-6-fluoro-spiro(chroman-4,4'-imidazolidine)-2',5'-dione
sorbinil
Molecular FormulaC11H9FN2O3
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
InChIInChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1
InChIKeyLXANPKRCLVQAOG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sorbinil (CAS 68367-52-2): Procurement-Relevant Profile of the Spirohydantoin Aldose Reductase Inhibitor


Sorbinil (CP-45634) is a spirohydantoin-class aldose reductase inhibitor (ARI) that advanced to Phase III clinical evaluation for diabetic complications [1]. Unlike carboxylic acid-based ARIs, Sorbinil features a spirocyclic scaffold where the hydantoin ring is fused to a 6-fluorochromane moiety at the 4-position, conferring distinctive enzyme-binding kinetics [2]. The compound is stereochemically defined as the (S)-enantiomer (absolute configuration), and biologic activity is highly stereospecific [3]. Development was discontinued due to hypersensitivity reactions, but Sorbinil remains a widely used reference standard in ARI research [4].

Why Sorbinil Cannot Be Substituted with Generic Aldose Reductase Inhibitors: Structural and Pharmacologic Distinctions


Aldose reductase inhibitors (ARIs) are not functionally interchangeable despite sharing a common nominal target (ALR2/AKR1B1). Sorbinil's spirohydantoin scaffold confers a binding mechanism distinct from carboxylic acid-type ARIs such as Epalrestat, Tolrestat, and Zopolrestat [1]. Sorbinil demonstrates preferential binding to the binary enzyme·NADPH complex, whereas Zopolrestat binds to both NADPH- and NADP⁺-complexed enzyme forms [2]. Stereochemistry critically determines potency: the (S)-enantiomer (Sorbinil) is 30-fold more potent in vitro and 100-fold more potent in vivo than the (R)-enantiomer [3]. Additionally, species-dependent IC50 values differ by up to 20-fold, meaning in vivo efficacy predictions require compound-specific calibration rather than class-level extrapolation . The evidence below quantifies these distinctions against specific comparators.

Sorbinil Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


Stereospecific Potency: (S)-Sorbinil vs. (R)-Enantiomer in Vitro and in Vivo

Sorbinil's activity is highly stereospecific. The (S)-enantiomer (Sorbinil, CAS 68367-52-2) is 30 times more potent than the (R)-enantiomer in vitro and 100 times more potent in vivo [1]. In rat lens aldose reductase, the (S)-enantiomer showed a 45-fold IC50 advantage over the (R)-enantiomer, while in human placenta enzyme the difference was 20-fold (S > R) [2].

stereochemistry enantiomeric potency structure-activity relationship aldose reductase inhibition

Potency Cross-Species Variability: Sorbinil IC50 Against Aldose Reductase from Different Sources

Sorbinil exhibits marked species-dependent variation in IC50 values against aldose reductase. Reported values include: 1,000 nM (partially purified calf lens), 4,400 nM (bovine lens), 9,000 nM (rat lens), and 20,000 nM (human placenta) . This 20-fold range underscores that potency is not uniform across experimental systems.

species-specific potency aldose reductase IC50 variability enzyme source

Enzyme Binding Mechanism: Sorbinil vs. Zopolrestat (Spirohydantoin vs. Carboxylic Acid ARI)

Sorbinil demonstrates preferential binding to the binary enzyme·NADPH complex, whereas the carboxylic acid-type inhibitor Zopolrestat binds to both NADPH- and NADP⁺-complexed enzyme forms [1]. Prior incubation of enzyme·NADPH with Zopolrestat prevented subsequent Sorbinil binding, confirming overlapping active site occupancy [2].

enzyme kinetics binding mechanism NADPH complex active site inhibition

In Vivo Efficacy: Sorbinil ED50 in Diabetic Rat Model vs. Class Reference

Sorbinil achieves 50% reduction of sciatic nerve sorbitol accumulation in streptozotocin-diabetic rats at an ED50 of 0.25 mg/kg po, which is 100-fold lower than the (R)-enantiomer (ED50 25 mg/kg po) [1]. In a separate study, Sorbinil reduced sorbitol accumulation in diabetic rat lens and sciatic nerve following oral administration at 0.25 mg/kg [2].

in vivo pharmacology diabetic neuropathy sorbitol accumulation ED50

Selectivity for ALR2 vs. ALR1: Sorbinil Demonstrates >100-Fold Discrimination at Low Concentrations

Sorbinil and Statil were active against bovine retinal aldose reductase (ALR2) at very low concentrations (~5% inhibition at 100 pM) but did not inhibit aldehyde reductase (ALR1) at ≤10 nM [1]. This indicates a >100-fold selectivity window for ALR2 over ALR1 at sub-nanomolar concentrations. In contrast, the structurally related compound M79175 preferentially inhibited ALR1 [2].

enzyme selectivity ALR2 ALR1 off-target inhibition

Clinical Hypersensitivity Incidence: Sorbinil vs. Tolerability Profile of Other ARIs

Sorbinil clinical development was discontinued due to hypersensitivity reactions. In the Sorbinil Retinopathy Trial, approximately 7% of patients developed hypersensitivity reactions (fever, skin rash, myalgia) in the first 3 months [1]. A separate analysis reported reactions in up to 10% of patients [2]. In vitro studies linked this to oxidative metabolism generating a toxic intermediate, with cells from hypersensitive patients showing 19.7% cytotoxicity vs. 7.9% in controls (P < 0.001) [3].

clinical safety hypersensitivity adverse events drug discontinuation

Sorbinil Application Scenarios: Evidence-Based Research and Procurement Use Cases


Positive Control for Aldose Reductase Inhibition Assays Across Species

Sorbinil serves as a well-characterized reference inhibitor for ALR2 enzyme assays. With documented IC50 values spanning 1,000–20,000 nM across calf, bovine, rat, and human enzyme sources , it provides a calibrated benchmark for screening novel ARIs. Researchers should select species-matched IC50 data for assay validation.

Stereochemical Reference for Enantiomer-Specific Pharmacology Studies

The 30-fold in vitro and 100-fold in vivo potency difference between Sorbinil ((S)-enantiomer) and its (R)-enantiomer [1] establishes Sorbinil as a definitive reference for stereochemistry-dependent enzyme inhibition studies. Procurement of the correct (S)-enantiomer (CAS 68367-52-2) is critical for reproducible results.

In Vivo Diabetic Complication Model Validation

Sorbinil reduces sciatic nerve sorbitol accumulation in streptozotocin-diabetic rats with an ED50 of 0.25 mg/kg po [2]. It is widely used as a positive control to validate polyol pathway modulation in preclinical models of diabetic neuropathy and retinopathy.

Reference Compound for ALR2-Selective Inhibitor Discovery

Sorbinil's >100-fold selectivity window for ALR2 over ALR1 at low concentrations [3] makes it a benchmark for evaluating target selectivity. Novel ARIs can be compared against Sorbinil to assess ALR2/ALR1 discrimination ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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